molecular formula C23H21FN4O5 B2890440 [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946253-18-5

[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Número de catálogo: B2890440
Número CAS: 946253-18-5
Peso molecular: 452.442
Clave InChI: BFXBNYOMFIPPHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (hereafter referred to as the target compound) is a heterocyclic hybrid molecule combining oxazole and triazole moieties. Its structure features a 2,4-dimethoxyphenyl-substituted oxazole ring linked via a methyl ester bridge to a 4-fluorophenyl-substituted triazole.

Propiedades

IUPAC Name

[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O5/c1-13-21(26-27-28(13)16-7-5-15(24)6-8-16)23(29)32-12-19-14(2)33-22(25-19)18-10-9-17(30-3)11-20(18)31-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXBNYOMFIPPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H28N4O5
Molecular Weight452.44 g/mol
LogP3.3236
Polar Surface Area81.409 Ų
Hydrogen Bond Acceptors9

These properties suggest a moderate lipophilicity and potential for cellular membrane permeability, which are important for its biological activity.

Preliminary studies indicate that the compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Cancer Cell Proliferation : Research has shown that derivatives of triazole compounds often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and leukemia (CEM) cell lines .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. The following table summarizes findings from recent research:

Cell LineIC50 (µM)Reference
MCF-715.63
U93712.00
CEM0.12 - 2.78

These results indicate a promising anticancer profile, particularly against MCF-7 cells.

Induction of Apoptosis

Flow cytometry assays have revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. This is crucial as apoptosis is a key mechanism through which many anticancer agents exert their effects .

Structure-Activity Relationship (SAR)

The structure of the compound plays a significant role in its biological activity. Variations in substituents on the aromatic rings and heterocycles can significantly alter potency and selectivity against different cancer types. For example:

  • Substitution Effects : The presence of electron-donating groups (EDGs) like methoxy groups has been shown to enhance activity compared to electron-withdrawing groups (EWGs) on similar scaffolds .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives similar to this compound:

  • Breast Cancer Treatment : A study demonstrated that triazole derivatives exhibited significant cytotoxicity against MCF-7 cells with mechanisms involving apoptosis induction through p53 pathway activation .
  • Leukemia Treatment : In another case, specific derivatives showed enhanced activity against acute lymphoblastic leukemia cell lines compared to traditional chemotherapeutics like doxorubicin .

Comparación Con Compuestos Similares

Research Findings and Methodological Considerations

  • Structural Characterization : Analogs in were characterized via single-crystal X-ray diffraction using SHELXL and WinGX/ORTEP , methodologies applicable to the target compound.
  • Thermodynamic Stability : The planar conformation of triazole-oxazole hybrids (except for perpendicular fluorophenyl groups ) suggests similar stability for the target compound.

Q & A

Basic: What synthetic strategies are effective for preparing this compound?

Answer:
The synthesis involves constructing the oxazole and triazole rings sequentially. Key steps include:

Oxazole ring formation : React 2,4-dimethoxyphenylacetamide derivatives with dehydrating agents (e.g., POCl₃) under reflux in toluene .

Triazole carboxylate assembly : Use Huisgen 1,3-dipolar cycloaddition between azides and alkynes. For example, react 4-fluorophenylazide with acetylene-functionalized intermediates in the presence of Cu(I) catalysts .

Esterification : Couple the triazole-carboxylic acid intermediate with the oxazole-methyl alcohol using DCC/DMAP in anhydrous dichloromethane .

Step Reagents/Conditions Key Challenges
Oxazole formationToluene, POCl₃, 110°C, 12hAvoiding over-oxidation of methoxy groups
Triazole cyclizationCuI, DIPEA, DMF, RTMinimizing byproducts from regioselectivity
Ester couplingDCC, DMAP, CH₂Cl₂, 0°C → RTEnsuring high yield without racemization

Basic: Which analytical techniques are critical for structural validation?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl, dimethoxyphenyl) and ester linkage .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~520) .
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for analogous triazole-oxazole hybrids .

Basic: How to design preliminary biological activity screens?

Answer:
Prioritize assays based on structural analogs:

  • Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC assays (concentration range: 1–100 µg/mL) .
  • Anticancer : Screen against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC₅₀ values to controls like doxorubicin .
  • Enzyme inhibition : Assess activity against COX-2 or CYP450 isoforms using fluorometric assays .

Advanced: How to optimize structure-activity relationship (SAR) studies?

Answer:
Systematically modify substituents and evaluate bioactivity:

Vary aromatic groups : Replace 4-fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects on target binding .

Alkyl chain modifications : Introduce bulkier groups (e.g., ethyl instead of methyl) on the triazole to probe steric tolerance .

Assay diversification : Cross-validate results using in vitro (e.g., enzyme inhibition) and in silico (molecular docking with proteins like EGFR or tubulin) approaches .

Modification Biological Impact Reference
4-Fluorophenyl → 4-ChlorophenylIncreased antimicrobial potency (MIC ↓30%)
Methyl → Ethyl on triazoleReduced cytotoxicity (IC₅₀ ↑2-fold in MCF-7)

Advanced: What mechanistic studies resolve conflicting bioactivity data?

Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity validation : Use HPLC-MS to rule out degradants or unreacted intermediates (e.g., residual azides) .
  • Synergistic effect testing : Co-administer with adjuvants (e.g., efflux pump inhibitors) to clarify antimicrobial resistance mechanisms .
  • Target profiling : Perform kinome-wide screening or thermal shift assays to identify off-target interactions .

Advanced: How to investigate the compound’s pharmacokinetic (PK) properties?

Answer:

Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound) .

Caco-2 permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.